molecular formula C13H15NO B8158888 3-Ethynyl-N-isobutylbenzamide

3-Ethynyl-N-isobutylbenzamide

Cat. No.: B8158888
M. Wt: 201.26 g/mol
InChI Key: WVVYGESWFAHVEN-UHFFFAOYSA-N
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Description

3-Ethynyl-N-isobutylbenzamide is an organic compound characterized by the presence of an ethynyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-N-isobutylbenzamide typically involves the following steps:

    Preparation of N-isobutylbenzamide: This can be achieved by reacting benzoyl chloride with isobutylamine in the presence of a base such as triethylamine.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of the N-isobutylbenzamide with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, especially at the carbonyl group, to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Amines or alcohols derived from the reduction of the carbonyl group.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Ethynyl-N-isobutylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-isobutylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the benzamide structure can interact with biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-isobutylbenzamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Ethynylbenzamide: Similar structure but without the isobutyl group, affecting its solubility and reactivity.

Properties

IUPAC Name

3-ethynyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-11-6-5-7-12(8-11)13(15)14-9-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVYGESWFAHVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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